2,7-Bis(trifluoromethyl)naphthalene
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Overview
Description
2,7-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring. This compound is of interest due to its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen exchange reaction, where 2,7-bis(bromomethyl)naphthalene is treated with a source of nucleophilic fluoride, such as cesium fluoride, in the presence of a phase transfer catalyst . This reaction proceeds under mild conditions and results in the formation of 2,7-Bis(trifluoromethyl)naphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Cycloaddition Reactions: The naphthalene ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as cesium fluoride for substitution reactions, and various oxidizing and reducing agents for oxidation and reduction reactions. Cycloaddition reactions may involve dienophiles and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the fluorine atoms, while cycloaddition reactions can result in complex ring structures.
Scientific Research Applications
2,7-Bis(trifluoromethyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism by which 2,7-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through the electron-withdrawing nature of the trifluoromethyl groups. These groups influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(fluoromethyl)naphthalene: This compound is similar in structure but has fluoromethyl groups instead of trifluoromethyl groups.
[7-(Fluoromethyl)-2-naphthyl]methanol: Another related compound with a fluoromethyl group and a hydroxyl group.
Uniqueness
2,7-Bis(trifluoromethyl)naphthalene is unique due to the presence of two trifluoromethyl groups, which impart distinct electronic properties compared to similar compounds. These properties include increased stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C12H6F6 |
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Molecular Weight |
264.17 g/mol |
IUPAC Name |
2,7-bis(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6/c13-11(14,15)9-3-1-7-2-4-10(12(16,17)18)6-8(7)5-9/h1-6H |
InChI Key |
NECSYAABXZTONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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